1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a bromopropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Trifluoromethylthiolation: The incorporation of a trifluoromethylthio group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Coupling Reactions: The ethoxy and trifluoromethylthio groups can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield products with different functional groups replacing the bromopropyl group.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the ethoxy and trifluoromethylthio groups can interact with various biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups and a bromopropyl group.
1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but with a fluoro group instead of an ethoxy group.
Uniqueness: 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in scientific research and industry.
Properties
Molecular Formula |
C12H14BrF3OS |
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Molecular Weight |
343.20 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-6-5-9(4-3-7-13)8-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
IANPGVZHAMDRFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCBr)SC(F)(F)F |
Origin of Product |
United States |
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